2-(5-氨基吡啶-2-基)-2-甲基丙腈

描述

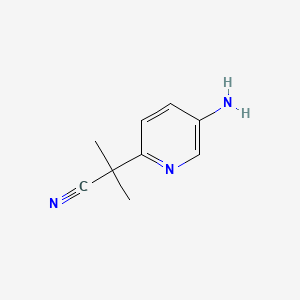

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a chemical compound with the CAS Number: 1563532-50-2 . It has a molecular weight of 195.22 .

Synthesis Analysis

The synthesis of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A mixture of 3 (10.0 g, 0.033 mol), Pd/C (1.0 g), and EtOH (100 mL) was stirred and refluxed for 1 h. Then, hydrazine hydrate (80%, 25 mL) was dropwise added to the mixture for further stirring for 5 h at 80 °C .Molecular Structure Analysis

The molecular structure of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile can be represented by the InChI Code: 1S/C12H9N3/c13-7-9-3-1-2-4-11(9)12-6-5-10(14)8-15-12/h1-6,8H,14H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile include a molecular weight of 195.22 . The compound is a liquid at room temperature .科学研究应用

Anti-Fibrosis Activity

The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some of these derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that “2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile” could be used in the development of new anti-fibrotic drugs .

Synthesis of Superheat-Resistant Polyimides

The compound has been used to synthesize 5-amine-2-(5-aminopyridin-2-yl)-1-methyl-benzimidazole (PyMePABZ), which contains stiff 2-(2′-pyridyl)benzimidazole (PyBI). This has been exploited to construct Cu(ΙΙ)-crosslinked polyimides (Cu-PIs). These Cu-PIs have shown higher dielectric, thermal, and mechanical properties with an increase in Cu 2+ content . This suggests that “2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile” could be used in the development of high-performance polymers with potential applications as high-temperature capacitors .

安全和危害

未来方向

The future directions for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could involve its use in the synthesis of superheat-resistant polyimides with enhanced dielectric constant . This could potentially lead to the development of high-performance polymers with potential applications as high-temperature capacitors .

作用机制

Target of Action

Compounds with similar structures, such as 2-aminopyrimidine derivatives, have been evaluated for their biological activities against immortalized rat hepatic stellate cells .

Mode of Action

It’s worth noting that similar compounds, like 2-aminopyrimidine derivatives, have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways.

Pharmacokinetics

The optimization of potency and in vitro pharmacokinetic parameters has been reported for similar compounds .

Result of Action

Similar compounds have been reported to exhibit anti-fibrotic activities .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-(5-aminopyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGTHTZAUUIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693824 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile | |

CAS RN |

1226776-95-9 | |

| Record name | 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581400.png)

![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)